1-(4-Chloro-2-nitrophenyl)propan-2-one
Overview
Description
Scientific Research Applications
Corrosion Inhibition
1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one has been evaluated as a corrosion inhibitor for mild steel in acidic conditions. The study demonstrated that the compound effectively inhibits corrosion, with its efficiency increasing with concentration but decreasing with temperature. Experimental results aligned well with theoretical calculations, suggesting the compound's potential in corrosion protection applications (Hamani et al., 2017).
Photophysical Properties
The impact of solvent polarity on the photophysical characteristics of chalcone derivatives was investigated, revealing significant solvatochromic effects due to intramolecular charge transfer interactions. This study highlights the compound's relevance in understanding solvent effects on molecular properties, with implications for materials science and molecular design (Kumari et al., 2017).
Chiral Synthesis
Research on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase showcased high enantioselectivity, highlighting the compound's role in producing chiral intermediates for antidepressant drugs. This underscores its importance in pharmaceutical synthesis and biocatalysis (Choi et al., 2010).
Biological Activity
A study on copper(II) and nickel(II) complexes with bidentate oxygen–nitrogen hydrazone ligands, including 1-[(4-chloro-hydrazono)]-propan-2-one, explored their antimicrobial activities. The research indicated that these compounds show potential in antimicrobial applications, with higher activity against Gram-positive bacteria (El-Sherif, 2009).
Microwave-Assisted Synthesis
A study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, demonstrated their potential as anti-inflammatory and antibacterial agents. This highlights the compound's significance in developing new therapeutic agents with efficient synthesis methods (Ravula et al., 2016).
properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKZZFYNPRVOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297295 | |
Record name | 1-(4-chloro-2-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrophenyl)propan-2-one | |
CAS RN |
6127-13-5 | |
Record name | 6127-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-chloro-2-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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